BTK Inhibitory Potency: 1-(6-Bromo-2-pyridinyl)-2-imidazolidinone versus Clinical Benchmark Ibrutinib
1‑(6‑Bromo‑2‑pyridinyl)‑2‑imidazolidinone exhibits an IC₅₀ of 1 nM against human BTK in a biochemical enzyme assay [1]. This value is within 2‑fold of the FDA‑approved irreversible BTK inhibitor ibrutinib (IC₅₀ = 0.5 nM) [2], positioning the compound as a highly potent starting point for lead optimization or as a reference tool in BTK‑driven research.
| Evidence Dimension | BTK enzymatic inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 1 nM |
| Comparator Or Baseline | Ibrutinib (PCI-32765) = 0.5 nM |
| Quantified Difference | 2‑fold higher IC₅₀ (still single‑digit nanomolar) |
| Conditions | Biochemical enzyme assay (in vitro) |
Why This Matters
This potency confirms that the brominated scaffold retains strong BTK engagement, justifying procurement for projects where ibrutinib serves as a benchmark but chemical diversification is desired.
- [1] BindingDB. MonomerID 658427: Tyrosine-protein kinase BTK (Homo sapiens) - Ligand US20240083900, Example 63. Accessed April 2026. IC₅₀ = 1 nM. View Source
- [2] Honigberg, L. A., et al. The Bruton tyrosine kinase inhibitor PCI‑32765 blocks B‑cell activation and is efficacious in models of autoimmune disease and B‑cell malignancy. Proc. Natl. Acad. Sci. U.S.A. 2010, 107 (29), 13075–13080. IC₅₀ (BTK) = 0.5 nM. View Source
